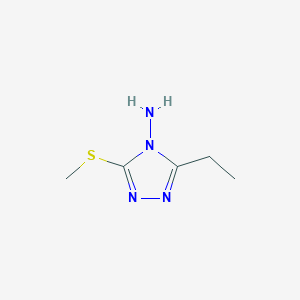

3-ethyl-5-(methylthio)-4H-1,2,4-triazol-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethyl-5-(methylthio)-4H-1,2,4-triazol-4-amine, also known as EMT, is an organosulfur compound that has seen a wide range of applications in both scientific research and laboratory experiments. It has been used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as an inhibitor of enzymes. EMT has also been used in the study of biological systems, including its role as a potent inhibitor of protein tyrosine phosphatases.

Scientific Research Applications

Antimicrobial Activity

Research by Bektaş et al. (2007) involved synthesizing novel 1,2,4-triazole derivatives, including structures similar to 3-ethyl-5-(methylthio)-4H-1,2,4-triazol-4-amine, to assess their antimicrobial activities. Some of these compounds exhibited good to moderate activities against tested microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Synthesis Methodologies

Studies on the synthesis of triazole derivatives provide insights into the chemical properties and potential applications of compounds like 3-ethyl-5-(methylthio)-4H-1,2,4-triazol-4-amine. For instance, the work by Boy and Guernon (2005) explores the Michael-like addition of various secondary amines to synthesize 2-aminoethyl-5-carbethoxythiazoles, indicating the versatility of triazole compounds in chemical synthesis (Boy & Guernon, 2005).

Corrosion Inhibition

Triazole derivatives, including those structurally related to 3-ethyl-5-(methylthio)-4H-1,2,4-triazol-4-amine, have been investigated for their corrosion inhibition properties. Sudheer and Quraishi (2013) demonstrated that triazole derivatives are effective cathodic type inhibitors for copper corrosion in hydrochloric acid medium, with significant inhibition efficiency (Sudheer & Quraishi, 2013).

Coordination Chemistry

Research into the coordination geometries of bis(4-amino-3-ethyl-1,2,4-triazole-5-thione) complexes of various metals, as detailed by Kajdan, Squattrito, and Dubey (2000), reveals the importance of triazole derivatives in forming complexes with transition metals. These complexes have implications for understanding the coordination behavior of triazole ligands, which can influence the development of metal-organic frameworks and other coordination compounds (Kajdan, Squattrito, & Dubey, 2000).

Photophysical Properties

The metal- and oxidant-free synthesis of fully substituted 1H-1,2,4-triazol-3-amines, as described by Guo et al. (2021), showcases the potential of triazole derivatives in the field of optical materials. These compounds exhibit fluorescence and aggregation-induced emission (AIE) properties, suggesting their applicability in organic chemistry, medicinal chemistry, and as optical materials (Guo, Liu, Deng, Mei, Zou, Zhong, Zhuo, Fan, & Zheng, 2021).

properties

IUPAC Name |

3-ethyl-5-methylsulfanyl-1,2,4-triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4S/c1-3-4-7-8-5(10-2)9(4)6/h3,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFTLEJSTCOBBDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(N1N)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-ethyl-5-(methylthio)-4H-1,2,4-triazol-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(Trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2892523.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B2892524.png)

![N-(2-ethoxyphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2892532.png)

![N-(5-chloro-2-methylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2892537.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-chlorothiophene-2-carboxamide hydrochloride](/img/structure/B2892539.png)

![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3-nitrophenyl)methanone](/img/structure/B2892540.png)